N-methyllysine - 3926-68-9

N-methyllysine

Catalog Number: EVT-14298307
CAS Number: 3926-68-9
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N(6)-methyllysine is a lysine derivative that is lysine in which one of the hydrogens attached to N(6) is substituted by a methyl group. It is a lysine derivative and a non-proteinogenic alpha-amino acid.
N-methyllysine is a natural product found in Schizosaccharomyces pombe, Vitis vinifera, and Trypanosoma brucei with data available.
Source and Classification

N-methyllysine can be derived from natural sources through enzymatic processes involving methyltransferases, which transfer methyl groups from S-adenosylmethionine to lysine residues. It is classified under methylated amino acids, which include various forms of lysine such as mono-, di-, and tri-methylated variants. These compounds are crucial for cellular signaling and regulatory mechanisms within proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyllysine can be achieved through several methods, primarily involving chemical synthesis and enzymatic reactions. One common approach is the use of reductive amination, where Nα-tert-butyl-oxycarbonyl-L-lysine undergoes sequential reactions with benzaldehyde and formaldehyde to yield Nε-methyl-L-lysine. This method allows for high yields and purity, making it suitable for laboratory applications .

Another technique involves solid-phase peptide synthesis, which directly incorporates methylated lysine residues into peptides or proteins. This method has been adapted for use in cellular studies, although it may face limitations regarding yield and site-specific modifications .

Molecular Structure Analysis

Structure and Data

N-methyllysine has a molecular formula of C₇H₁₈N₂O₂, with a molecular weight of approximately 158.24 g/mol. The structure features a central carbon atom bonded to an amino group (NH₂), a carboxylic acid group (COOH), and a side chain that includes a methyl group attached to the nitrogen atom. The specific arrangement of these groups contributes to its biochemical properties and interactions.

Chemical Reactions Analysis

Reactions and Technical Details

N-methyllysine participates in various chemical reactions typical of amino acids, including peptide bond formation during protein synthesis. It can also undergo further modifications, such as acetylation or additional methylation, which can alter its function within proteins. Enzymatic reactions involving methyltransferases are critical for introducing N-methyl groups onto lysine residues in proteins, impacting their activity and interactions with other biomolecules .

Mechanism of Action

Process and Data

The mechanism of action for N-methyllysine primarily revolves around its role as a post-translational modification on histones and other proteins. Methylation affects protein structure by altering charge properties and steric hindrance, which can lead to changes in protein-protein interactions and DNA binding affinity. This modification is essential for regulating gene expression through chromatin remodeling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-methyllysine is typically found as a white crystalline solid at room temperature. Its solubility in water is moderate due to its polar nature, attributed to the presence of both amino and carboxylic acid functional groups. The compound exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions.

Relevant data on its melting point suggests that it ranges around 190-200 °C when pure. The compound's pKa values indicate that it behaves as a weak acid, influencing its reactivity in biological systems.

Applications

Scientific Uses

N-methyllysine serves critical roles in various scientific applications:

  • Biochemical Research: It is extensively used in studies related to epigenetics, particularly concerning histone modifications that influence gene expression.
  • Protein Engineering: Researchers utilize N-methyllysine to study the effects of methylation on protein function, stability, and interactions.
  • Therapeutic Development: Understanding the role of N-methyllysine in disease mechanisms has implications for developing targeted therapies that modulate protein methylation states.
Introduction to N-Methyllysine in Epigenetic Regulation

Biosynthesis and Enzymatic Pathways of Lysine Methylation

The installation of N-methyllysine is catalyzed by lysine methyltransferases (KMTs), which utilize S-adenosylmethionine (SAM) as the methyl donor. Two primary KMT structural classes exist:

  • SET Domain-Containing KMTs: Characterized by a conserved SET (Suppressor of variegation, Enhancer of zeste, Trithorax) domain, these enzymes adopt a pseudoknot fold that positions SAM and the target lysine within a catalytic pocket. Representative members include EZH2 (H3K27 methylation) and SETD7 (H3K4 methylation) [1] [6].
  • Non-SET KMTs: Exemplified by DOT1L, which methylates histone H3 on lysine 79 (H3K79) using a distinct Rossmann-fold domain. DOT1L exclusively methylates nucleosomal substrates due to its reliance on interactions with histone H2B [6].

Table 1: Key Lysine Methyltransferase Classes and Their Substrate Specificity

KMT ClassRepresentative EnzymeHistone TargetCatalytic Mechanism
SET-domainSUV39H1H3K9Ordered bi-bi; SAM binds first
SET-domainG9aH3K9Random bi-bi
Non-SET (DOT1-like)DOT1LH3K79Sequential mechanism with ternary complex formation

Demethylation is mediated by lysine demethylases (KDMs), categorized into:

  • Flavin-Dependent KDMs (e.g., LSD1/KDM1A): Use FAD to oxidatively remove methyl groups, restricted to mono- and dimethyllysine [6].
  • Jumonji C (JmjC) Domain-Containing KDMs: Employ Fe(II) and α-ketoglutarate for hydroxylation-dependent demethylation across all methylation states [2] [6].

Kinetic parameters are crucial for understanding methylation dynamics. For instance, human G9a exhibits a Km for SAM of ~1.8–2.7 μM, while SUV39H1 has a Km of 12 μM. Coenzyme A (CoA), a byproduct of acetyl-CoA metabolism, competitively inhibits several KMTs with Ki values near their Km for SAM, suggesting cross-regulation between acyl- and methyl-modifications [5].

Role of N-Methyllysine in Histone Post-Translational Modifications

N-methyllysine residues on histones serve as docking sites for reader proteins, which dictate functional outcomes based on methylation state and genomic context:

  • Transcriptional Activation: H3K4me3 recruits TAF3 and other basal transcription factors to promoters via PHD finger readers, facilitating RNA Polymerase II assembly [1] [6].
  • Transcriptional Repression: H3K9me3 is bound by HP1 through its chromodomain, promoting chromatin condensation into facultative heterochromatin [1] [7].
  • Bivalent Chromatin: Coexistence of H3K4me3 (activating) and H3K27me3 (repressive) marks maintains developmental genes in a "poised" state in stem cells [2].

Table 2: Functional Consequences of Key Histone N-Methyllysine Modifications

ModificationReader Domain(s)Effector Protein(s)Functional Outcome
H3K4me3PHD, TUDORTAF3, ING familyTranscriptional activation
H3K9me3ChromodomainHP1α/β/γHeterochromatin formation
H3K27me3ChromodomainPolycomb repressive complexDevelopmental gene silencing
H3K36me3PWWP, BRPHLEDGF, DNMT3ATranscriptional elongation, DNA methylation

The biological impact extends beyond histones. Non-histone proteins like p53 undergo methylation at K372 (by SETD7) to stabilize nuclear localization and promote apoptosis. Conversely, SMYD2-mediated methylation at p53 K370 antagonizes DNA binding, illustrating how non-histone methylation integrates into signaling networks [6].

Evolutionary Conservation of Methyllysine-Dependent Signaling

N-methyllysine signaling pathways exhibit deep evolutionary conservation across eukaryotes:

  • Histone Methylation Machinery: Core components like SET domain proteins are present from yeast to humans. The Saccharomyces cerevisiae Set1 protein—ortholog of mammalian SETD1A/B—catalyzes H3K4 methylation, essential for transcriptional fidelity [6] [8].
  • Conserved Methylation Sites: H3K4, H3K9, H3K27, and H4K20 methylation occur in diverse lineages, including plants, fungi, and animals. Single-cell epigenomic analyses reveal conserved methylation patterns in excitatory neurons of mouse, marmoset, macaque, and human motor cortex [8].
  • Non-Histone Methylation: Ancient targets include ribosomal proteins (e.g., RPL42 in yeast) and metabolic enzymes. Flagellin in Salmonella typhimurium was the first protein found to harbor ε-N-methyllysine (1959), predating histone methylation discoveries [6].

Beyond epigenetics, free trimethyllysine (Kme3) serves as a precursor for carnitine biosynthesis in mitochondria:

  • TMLH (Trimethyllysine hydroxylase) hydroxylates Kme3 to 3-hydroxytrimethyllysine.
  • Subsequent cleavage, oxidation, and hydroxylation yield L-carnitine, essential for fatty acid transport [7].

Divergence also occurs. Primate-specific cis-regulatory elements (CREs) are enriched in transposable elements (TEs), driving species-specific gene expression patterns. Human-biased genes in cortical neurons regulate extracellular matrix organization, absent in rodents [8].

Concluding Remarks

N-methyllysine exemplifies how subtle chemical alterations—methyl group addition—orchestrate complex biological programs. Its roles span epigenetic regulation, signaling cascades, and metabolic pathways, underpinned by conserved enzymatic machinery refined through evolution. Future research will clarify how dysregulation of this PTM contributes to diseases like cancer and neurodegeneration, offering avenues for targeted therapies.

Properties

CAS Number

3926-68-9

Product Name

N-methyllysine

IUPAC Name

2-amino-6-(methylamino)hexanoic acid

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)

InChI Key

PQNASZJZHFPQLE-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC(C(=O)O)N

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